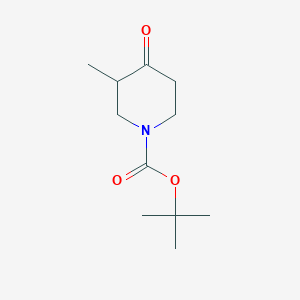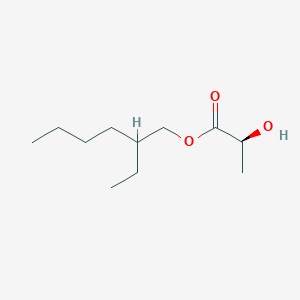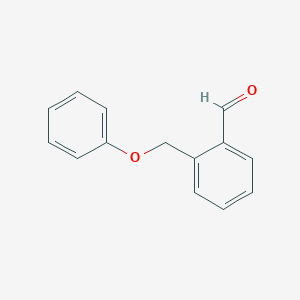
2-(Phenoxymethyl)benzaldehyde
説明
Synthesis Analysis
The synthesis of 2-(Phenoxymethyl)benzaldehyde and its derivatives involves various chemical methods. For instance, the photocyclization of phenolic benzaldehydes can be a stereoselective approach to creating complex structures (Coll et al., 1992). Additionally, the Diels–Alder synthesis of α-(hydroxymethyl)benzaldehydes using 4-(trialkylsilyl)oxybut-2-ynals as dienophiles highlights another pathway (Morrison & Burnell, 2001).
Molecular Structure Analysis
The molecular structure of 2-(Phenoxymethyl)benzaldehyde derivatives can be elucidated through various spectroscopic techniques. For example, studies on azo-aldehyde and its Ni(II) chelates provide insights into the crystal structure and computational analysis of these compounds (Eren et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-(Phenoxymethyl)benzaldehyde derivatives are diverse. For instance, palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde over a Pd(111) surface can lead to the production of phenol as an intermediate, highlighting the compound's reactivity and potential for further transformations (Verma & Kishore, 2017).
Physical Properties Analysis
The physical properties of 2-(Phenoxymethyl)benzaldehyde derivatives, such as solubility, melting point, and boiling point, can be inferred from their molecular structure and intermolecular interactions. For example, the study on 2-methoxy-benzaldehyde revealed the presence of intra- and intermolecular C–H⋯O short contacts, affecting its physical state and properties (Ribeiro-Claro, Drew, & Félix, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 2-(Phenoxymethyl)benzaldehyde derivatives can be understood through their participation in various reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K2CO3 as a base and FeCl3 as a catalyst, showcases their ability to form 2-aryl-1,2-dihydrophthalazines, indicating their potential for creating complex organic molecules (Aljaar, Conrad, & Beifuss, 2013).
科学的研究の応用
Adsorption and Reaction on MgO : A study on the adsorption and reaction of benzaldehyde on MgO through in situ FTIR spectroscopy sheds light on the Claisen–Schmidt condensation reaction, revealing how benzaldehyde interacts with surfaces like MgO (Lichtenberger, Hargrove-Leak, & Amiridis, 2006).
Palladium Catalyzed Hydrodeoxygenation : Research using density functional theory explored the conversion of benzaldehyde over a Pd(111) surface, contributing to understanding catalytic reactions and potentially guiding industrial synthesis processes (Verma & Kishore, 2017).
Photocyclization in Synthesis of Lignans : Investigating the photocyclization of phenolic benzaldehydes offers a method for producing complex organic compounds like lignans, highlighting benzaldehyde's role in synthetic organic chemistry (Coll et al., 1992).
Enzyme Catalyzed Asymmetric C–C-bond Formation : The study of benzaldehyde lyase in asymmetric synthesis reveals its utility in creating enantiomerically pure compounds, crucial in pharmaceutical production (Kühl et al., 2007).
Benzaldehyde Oxidation : Research on the oxidation of benzaldehyde in a jet-stirred reactor contributes to understanding the chemical behavior of aromatic aldehydes, essential in fields like combustion and environmental chemistry (Namysl et al., 2020).
Mimetic Enzyme Mediated Synthesis : The use of 2-Hydroxypropyl-β-cyclodextrin polymer as a mimetic enzyme for mediated synthesis of benzaldehyde demonstrates innovative approaches in green chemistry and catalysis (Yang & Ji, 2013).
Charge Transfer and Biomimetic Reaction Kinetics : The study of CuII-diphenolate complexes in one-electron oxidation processes, creating benzaldehyde, offers insights into biomimetic catalysis and enzyme mimicry (Pratt & Stack, 2003).
Labelled Benzaldehydes for Synthesis : A methodology for synthesizing labeled benzaldehydes, important in fields like drug development and isotope labeling, was developed, showcasing the versatility of benzaldehyde in synthetic chemistry (Boga, Alhassan, & Hesk, 2014).
Selective Oxidation in Catalysis : Research on the selective oxidation of benzyl alcohol to benzaldehyde using various catalysts contributes to the development of more efficient and environmentally friendly chemical processes (Sharma, Soni, & Dalai, 2012).
Thermal Behavior under Different Conditions : A comparative study of the thermal behavior of phenoxymethyl phenyl sulphoxide under gas and condensed-phase conditions provides insights into the stability and reactivity of such compounds (Banks et al., 1989).
Safety and Hazards
The safety data sheet for a related compound, 3-(Phenoxymethyl)benzaldehyde, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is structurally similar to phenoxymethylpenicillin, a penicillin antibiotic . Penicillin antibiotics primarily target penicillin-binding proteins (PBPs), which are critical in bacterial cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to PBPs located inside the bacterial cell wall . This disrupts the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar, have been studied for their anticancer properties . They are known to affect various biochemical pathways, but the exact pathways depend on the specific functional groups present on the benzimidazole ring .
Pharmacokinetics
Its molecular weight of 21225 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit fungal growth .
特性
IUPAC Name |
2-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594645 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)benzaldehyde | |
CAS RN |
168551-49-3 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



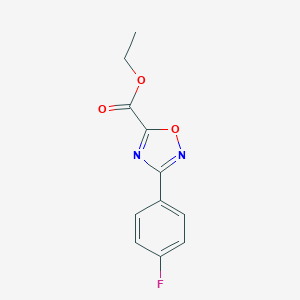
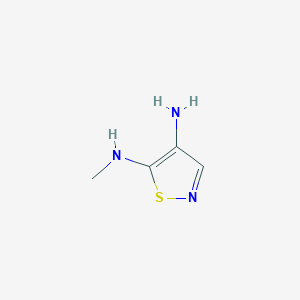
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
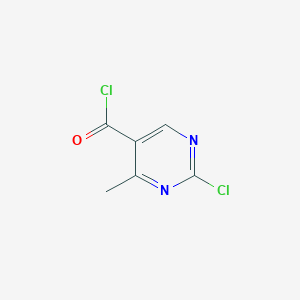
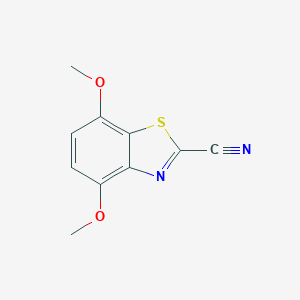

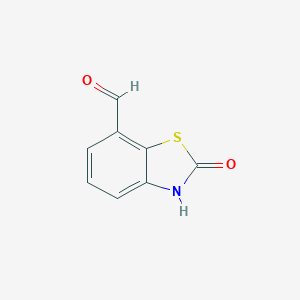
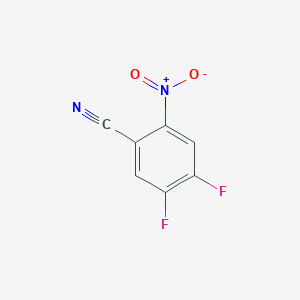
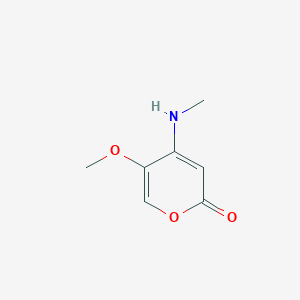


![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
